4-acetylamino-N-methylphthalimide

Fluorescence Spectroscopy Photophysics Time-Resolved Spectroscopy

Procure high-purity 4-acetylamino-N-methylphthalimide (4AAMPh, CAS 2307-02-0) to ensure experimental reproducibility. The unique 4-acetylamino substituent imparts distinct electron-donating and hydrogen-bonding characteristics, leading to a quantifiable collapse and expansion of fluorescence half-width (1500–2200 cm⁻¹) in time-resolved studies — a behavior not replicated by simpler phthalimides. This exact substitution also delivers sub-nanomolar AChE inhibition (IC₅₀ 0.680 nM at 60 min) and potent CD73 blockade (Ki 4.70 nM). Generic N-methylphthalimide or other 4-substituted analogs are not scientifically interchangeable. Specify CAS 2307-02-0 for validated target engagement and spectral fidelity.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
Cat. No. B340313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetylamino-N-methylphthalimide
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)C(=O)N(C2=O)C
InChIInChI=1S/C11H10N2O3/c1-6(14)12-7-3-4-8-9(5-7)11(16)13(2)10(8)15/h3-5H,1-2H3,(H,12,14)
InChIKeyLDDTUHZQDQGICJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylamino-N-methylphthalimide: Chemical Identity and Baseline for Scientific Procurement


4-Acetylamino-N-methylphthalimide (4AAMPh) is a synthetic compound within the phthalimide family, distinguished by a bicyclic core and specific acetylamino and N-methyl substitutions [1]. Its molecular formula is C₁₁H₁₀N₂O₃ with a molecular weight of 218.21 g/mol [2]. This compound is primarily utilized as a research chemical and an intermediate in organic synthesis, with documented photophysical properties and biological activities that differentiate it from simpler phthalimide analogs [3].

Procurement Risk: Why N-Methylphthalimide and Other Analogs Cannot Substitute for 4-Acetylamino-N-methylphthalimide


The critical 4-acetylamino substituent on the phthalimide core fundamentally alters the compound's photophysical and biochemical behavior. Generic substitution with the parent compound N-methylphthalimide or other 4-substituted derivatives is not scientifically valid. The acetylamino group introduces unique electron-donating and hydrogen-bonding characteristics, leading to distinct fluorescence phenomena like spectral band collapse and compression observed in time-resolved studies [1]. Furthermore, this specific substitution pattern dictates target affinity, as evidenced by its varied potency against enzymes such as acetylcholinesterase and alkaline phosphatase compared to structurally similar compounds [2]. Therefore, procurement of the exact compound is mandatory to ensure experimental reproducibility and accurate data interpretation.

Quantitative Differentiation of 4-Acetylamino-N-methylphthalimide: Evidence for Scientific Selection


Fluorescence Spectral Dynamics: Unique Collapse and Half-Width Evolution vs. 3,6-Diacetylamino Analog

Time-resolved fluorescence spectroscopy reveals that 4-acetylamino-N-methylphthalimide (4AAMPh) exhibits a unique, reversible spectral compression ('collapse') and a more symmetric emission band compared to the 3,6-diacetylamino analog (3,6DAAMPh). The half-width of the instantaneous fluorescence spectrum for 4AAMPh increases from 1500 cm⁻¹ at a 150 ns delay to 2200 cm⁻¹ at a 5 μs delay, following a period of band compression. In contrast, the spectrum of 3,6DAAMPh is less symmetric and exhibits a secondary maximum, indicating the presence of two types of emitting centers due to hydrogen bonding [1]. This demonstrates a distinct excited-state behavior and molecular environment interaction, making 4AAMPh a cleaner, more predictable probe for time-resolved fluorescence studies.

Fluorescence Spectroscopy Photophysics Time-Resolved Spectroscopy

Inhibition of Ecto-5'-nucleotidase: Nanomolar Potency in a Cellular Context

4-Acetylamino-N-methylphthalimide demonstrates potent inhibition of rat Ecto-5'-nucleotidase (CD73), a key target in purinergic signaling and cancer immunotherapy. In a cellular assay using COS7 cells transfected with the target, the compound exhibited a Ki of 4.70 nM and an IC50 of 101 nM [1]. This high affinity positions it as a valuable tool compound for investigating this pathway, particularly when compared to other phthalimide derivatives that may lack this specific activity profile.

Enzymology Drug Discovery Biochemical Assay

Inhibition of Insect Acetylcholinesterase: Potency Comparison

4-Acetylamino-N-methylphthalimide acts as a potent inhibitor of recombinant acetylcholinesterase (AChE) from the African malaria mosquito (Anopheles gambiae). The compound achieved an IC50 of 2.80 nM after a 10-minute incubation, with potency increasing further to 0.680 nM after 60 minutes [1]. This time-dependent increase in inhibition suggests a slow-binding mechanism. This high level of potency is a key differentiator, as many phthalimide derivatives are screened for AChE inhibition, but few achieve such low nanomolar IC50 values against this specific insect enzyme.

Insecticide Discovery Enzyme Inhibition Neurobiology

Selectivity Profile: Negligible Activity Against cAMP Phosphodiesterase

While possessing potent activity against other enzymes, 4-acetylamino-N-methylphthalimide demonstrates negligible inhibitory activity against cAMP phosphodiesterase. In an in vitro assay using bovine aorta, the compound was classified as 'insignificant' at a concentration of 1 μM cGMP in the presence of calcium (10 μM) and calmodulin (15 nM) [1]. This lack of activity is a critical piece of information for experimental design, as it defines the boundaries of the compound's pharmacological profile and helps avoid off-target effects when studying its primary targets like AChE or 5'-nucleotidase.

Enzyme Selectivity Assay Development Mechanism of Action

Strategic Application Scenarios for 4-Acetylamino-N-methylphthalimide Based on Quantitative Evidence


Advanced Time-Resolved Fluorescence Spectroscopy and Photophysical Studies

Leverage the unique, quantifiable photophysical properties of 4AAMPh for fundamental studies of excited-state dynamics. Its demonstrated symmetric fluorescence band, which undergoes a measurable collapse and expansion in half-width from 1500 cm⁻¹ at 150 ns to 2200 cm⁻¹ at 5 μs, makes it an ideal probe for investigating solvent relaxation and molecular interactions in polar media [1]. This behavior is distinct from analogs like 3,6DAAMPh, which exhibit more complex, multi-emitter spectra, allowing for cleaner and more interpretable data in time-resolved fluorescence assays.

Tool Compound for Investigating Ecto-5'-nucleotidase (CD73) in Purinergic Signaling

Utilize 4AAMPh as a high-affinity tool compound to interrogate the role of CD73 in cellular models. Its potent inhibition of rat Ecto-5'-nucleotidase, with a Ki of 4.70 nM in transfected COS7 cells, provides a validated chemical probe for studying adenosine production, immune suppression, and potential therapeutic interventions in oncology [2]. This specific activity is not shared by the parent compound N-methylphthalimide, making it essential for focused research in this pathway.

Lead Scaffold for Insecticide Development Targeting Mosquito Acetylcholinesterase

Employ 4AAMPh as a promising lead compound for developing new insecticides. Its exceptional potency against Anopheles gambiae AChE, with an IC50 of 2.80 nM (10 min) improving to 0.680 nM (60 min), indicates a highly effective and potentially slow-binding inhibitor [3]. This sub-nanomolar activity level sets it apart from many other phthalimide-based inhibitors and provides a strong foundation for structure-activity relationship (SAR) studies aimed at creating selective, environmentally safer pest control agents.

Selectivity Profiling in Enzymatic Assay Panels

Use 4AAMPh in counter-screening assays to validate the selectivity of other lead compounds or to map its own pharmacological profile. Its demonstrated lack of activity against cAMP phosphodiesterase, where it was found to be 'insignificant' at 1 μM, provides a defined off-target profile [4]. This information is crucial for de-risking drug discovery projects, allowing researchers to confidently attribute observed biological effects to its known targets (AChE, CD73) and not to broad, non-specific enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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